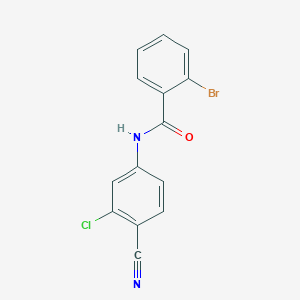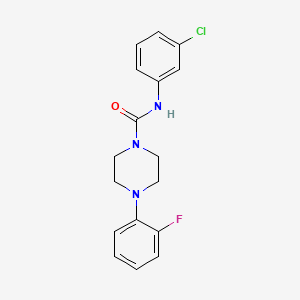
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This mechanism of action makes CPP-115 a potential treatment for various neurological and psychiatric disorders.
作用機序
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABAergic neurotransmission, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can reduce neuronal excitability and modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and physiological effects:
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can result in reduced neuronal excitability and modulation of various neurotransmitter systems. Additionally, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is its potent and selective inhibition of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown that N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can reduce drug-seeking behavior in animal models of addiction. Additionally, there is potential for N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide to be used in combination with other drugs to enhance their therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide and its potential therapeutic applications in various neurological and psychiatric disorders.
合成法
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-fluoroaniline to form 3-chloro-N-(2-fluorophenyl)benzamide. This intermediate is then reacted with piperazine to form N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide.
科学的研究の応用
N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has shown promising results in reducing seizures and drug-seeking behavior in animal models. Additionally, N-(3-chlorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-4-3-5-14(12-13)20-17(23)22-10-8-21(9-11-22)16-7-2-1-6-15(16)19/h1-7,12H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKDCJXGIMJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7020785 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


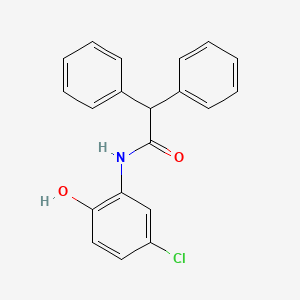
![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)
![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)
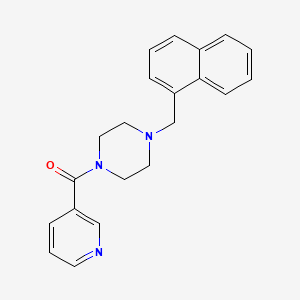
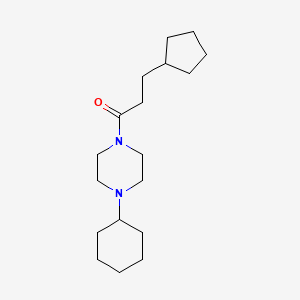
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)
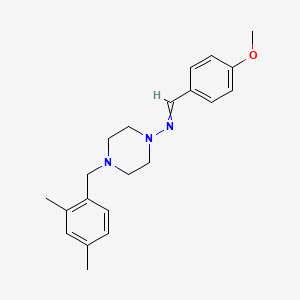
![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)
![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)
